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Introduction
Centbucridine is a novel local anesthetic agent synthesized at the Central Drug Research

Institute (CDRI) in Lucknow, India.[1][2] Chemically, it is a quinoline derivative, distinguishing it

from the more common amide and ester classes of local anesthetics.[1] This unique chemical

nature is associated with a distinct pharmacological profile, including high potency and a

favorable safety margin compared to conventional agents like lignocaine. This guide provides a

comprehensive overview of the early pharmacological profiling of Centbucridine, detailing its

mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology based on

foundational preclinical studies.

Chemical and Physical Properties
Centbucridine, with the chemical name 4-N-butylamino-1,2,3,4-tetrahydroacridine

hydrochloride, possesses a unique molecular structure that contributes to its pharmacological

characteristics.[1]

Table 1: Chemical and Physical Properties of Centbucridine
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Property Value Source

Chemical Name

4-N-butylamino-1,2,3,4-

tetrahydroacridine

hydrochloride

[1]

Molecular Formula C₁₇H₂₂N₂ · HCl Smolecule

Molecular Weight 290.83 g/mol Smolecule

CAS Number 82636-28-0 Smolecule

Appearance Solid powder MedKoo Biosciences

Solubility Soluble in DMSO Smolecule

Storage

Dry, dark conditions at 0-4°C

for short term or -20°C for long

term

Smolecule, MedKoo

Biosciences

Mechanism of Action: Voltage-Gated Sodium
Channel Blockade
The primary mechanism of action of Centbucridine, like other local anesthetics, is the

blockade of voltage-gated sodium channels in neuronal membranes.[3] This action inhibits the

influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the

propagation of action potentials. The result is a reversible block of nerve conduction and a

localized anesthetic effect.

The interaction of Centbucridine with the sodium channel is believed to occur at a receptor

site within the pore of the channel. This binding is state-dependent, meaning the drug has a

higher affinity for the channel in its open and inactivated states compared to the resting state.

This property contributes to the use-dependent nature of the nerve block.
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Caption: Signaling pathway of Centbucridine's mechanism of action.

Pharmacodynamics
Early preclinical studies established Centbucridine as a potent local anesthetic, with a potency

reportedly four to five times greater than that of lignocaine.[1]
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Table 2: Comparative Pharmacodynamic Properties of Centbucridine and Lignocaine

Parameter Centbucridine Lignocaine Source

Potency 4-5 times more potent Standard [1]

Onset of Action Quicker Slower [1]

Duration of Action Longer Shorter [3]

Vasoconstrictor

Property
Intrinsic Absent (vasodilator) [1][2]

Experimental Protocols
Disclaimer: The following experimental protocols are based on summaries from available

literature. Specific details from the original full-text articles could not be retrieved.

Infiltration Anesthesia (Guinea Pig Wheal Method): The anesthetic effect was assessed by

injecting the test substance intradermally into the backs of guinea pigs. The absence of a

response to a pinprick at the injection site indicated anesthesia. The duration of anesthesia was

recorded as the time until the return of the pain response.

Nerve Block Anesthesia (Rat Sciatic Nerve Block): The sciatic nerve of rats was exposed, and

the anesthetic solution was applied directly to the nerve. The block was assessed by observing

the motor and sensory function of the hind limb. The time to onset and the duration of the block

were the primary endpoints.
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Caption: Experimental workflow for pharmacodynamic assessment.
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Pharmacokinetics
Detailed pharmacokinetic parameters from early preclinical studies are not extensively reported

in the available literature. However, the inherent vasoconstrictor property of Centbucridine
suggests a slower systemic absorption from the site of administration compared to lignocaine,

which is a vasodilator and often requires co-administration with adrenaline to prolong its local

action.[1][2]

Toxicology and Safety Profile
Centbucridine has been reported to have a better safety profile than lignocaine and

bupivacaine, with less central nervous system (CNS) and cardiovascular (CV) toxicity at

therapeutic doses.[1]

Table 3: Summary of Preclinical Toxicology Data for Centbucridine

Study Type Key Findings Source

Acute Toxicity (LD50)

Higher than lignocaine

(specific values not

consistently reported)

[1]

Genotoxicity

Not genotoxic in in vivo mouse

assays (chromosome

aberration, sister chromatid

exchange, DNA strand breaks)

[4]

Teratogenicity

No significant teratogenic

effects observed in rats and

rabbits

Experimental Protocols
Disclaimer: The following experimental protocols are based on summaries from available

literature. Specific details from the original full-text articles could not be retrieved.

Genotoxicity Assays:
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Chromosome Aberration and Sister Chromatid Exchange: Bone marrow cells were collected

from mice following a single acute exposure to Centbucridine. Chromosomal abnormalities

and the exchange of genetic material between sister chromatids were analyzed

microscopically.

DNA Strand Breaks: Liver cells from treated mice were assessed for DNA damage.

Teratogenicity Studies: Pregnant rats and rabbits were administered Centbucridine during the

period of organogenesis. The fetuses were examined for any structural abnormalities.
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Caption: Workflow for preclinical toxicology evaluation.

Conclusion
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The early pharmacological profiling of Centbucridine established it as a potent local anesthetic

with a rapid onset and long duration of action. Its unique chemical structure, distinct from

traditional amide and ester anesthetics, confers a favorable safety profile with reduced CNS

and cardiovascular toxicity. The intrinsic vasoconstrictor property is a significant advantage,

potentially obviating the need for co-administered vasoconstrictors like adrenaline. While

detailed quantitative data and protocols from the foundational preclinical studies are not fully

accessible in contemporary databases, the available information strongly supports the

continued investigation and clinical use of Centbucridine as a safe and effective local

anesthetic agent. Further research to fully elucidate its pharmacokinetic profile and to conduct

direct comparative clinical trials against newer local anesthetics would be of significant value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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